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Compound of Interest

Compound Name: 2-Iodophenazine

CAS No.: 2876-21-3

Cat. No.: B13426704

Get Quote

In chemical databases and procurement systems, a common discrepancy exists between trivial

nomenclature and Chemical Abstracts Service (CAS) Registry Numbers. While the prompt

identifies "2-Iodophenazine" alongside "CAS 41198-02-1", these represent two distinct

chemical entities[1][2].

2-Iodophenazine is officially registered under CAS 2876-21-3[2].

CAS 41198-02-1 corresponds to 2-Amino-3-bromo-5-chlorobenzoic acid, a highly

functionalized anthranilic acid derivative[1][3].

As a Senior Application Scientist, I have designed this whitepaper to comprehensively address

both compounds. This guide provides field-proven mechanistic insights, self-validating

synthetic protocols, and downstream applications for both entities, ensuring absolute clarity for

researchers in drug development and materials science.

PART 1: 2-Iodophenazine (CAS 2876-21-3)
Chemical Significance & Applications
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2-Iodophenazine is a critical heterocyclic building block. The presence of the labile carbon-

iodine bond makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions

(e.g., Suzuki-Miyaura, Buchwald-Hartwig). It is heavily utilized in the synthesis of quinoxalines

for pharmaceutical applications[2] and in the development of thermally activated delayed

fluorescent (TADF) materials for advanced organic light-emitting diodes (OLEDs)[4].

Mechanistic Rationale: Oxidative Cyclization
The most efficient synthesis of 2-iodophenazine avoids direct halogenation of the phenazine

core, which often yields inseparable regioisomers. Instead, an umpolung strategy utilizing the

oxidative cyclization of 2-(4-iodophenyl)-2,3-dihydro-1H-benzo[d][1,3,2]diazaborole is

preferred[4][5].

Causality of the Oxidant: Silver oxide (Ag₂O) is selected as a mild, single-electron oxidant.

Unlike harsh oxidants (e.g., KMnO₄), Ag₂O facilitates N-N bond formation and subsequent

aromatization without cleaving the target's critical carbon-iodine bond[4][5].

Causality of the Solvent: Dimethyl sulfoxide (DMSO) is utilized because its high dielectric

constant stabilizes the polar transition states during the cyclization cascade, while the 80 °C

temperature provides the exact activation energy required for aromatization[4][5].
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Synthetic workflow for 2-Iodophenazine via oxidative cyclization.

Self-Validating Synthesis Protocol
Materials: 2-(4-iodophenyl)-2,3-dihydro-1H-benzo[d][1,3,2]diazaborole (0.2 mmol), Ag₂O (4.0

equiv), anhydrous DMSO (2.0 mL)[4][5].

Reaction Setup: Charge a flame-dried Schlenk tube with the diazaborole precursor and

Ag₂O.
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Atmosphere Control: Evacuate and backfill the system with N₂ three times. Causality:

Excluding atmospheric oxygen prevents competitive oxidative degradation that leads to

polymeric byproducts[5].

Cyclization: Inject anhydrous DMSO via syringe. Replace the septum with a glass stopper

and heat the vigorously stirring mixture at 80 °C in an oil bath for 24 hours[4][5].

In-Process Control (IPC): At 20 hours, sample 10 µL of the mixture, dilute in dichloromethane

(CH₂Cl₂), and perform Thin Layer Chromatography (TLC) (Eluent: Petroleum Ether/EtOAc)

to confirm the complete disappearance of the fluorescent diazaborole precursor.

Purification & Validation: Cool to ambient temperature, dilute with 10 mL CH₂Cl₂, and filter

through a Celite pad to remove insoluble silver salts[5]. Concentrate the filtrate and purify via

silica gel column chromatography. Validate the structural integrity via High-Resolution Mass

Spectrometry (HRMS), targeting the [M+H]+ peak at m/z ~307.0.

PART 2: 2-Amino-3-bromo-5-chlorobenzoic Acid
(CAS 41198-02-1)
Chemical Significance & Applications
CAS 41198-02-1 is a rigid, poly-halogenated building block[1]. In drug development, it is a

primary starting material for synthesizing complex 3-(2-(2-methoxyphenyl)-2-oxoethyl)

quinazolinone derivatives[6]. These derivatives have demonstrated potent anticoccidial activity

against Eimeria tenella in poultry, making this compound highly valuable in veterinary medicinal

chemistry[6].

Mechanistic Rationale: Regioselective Bromination
The synthesis relies on the electrophilic aromatic substitution of 2-amino-5-chlorobenzoic

acid[7].

Regioselectivity: The amino (-NH₂) group is a strong activating ortho/para director, while the

carboxylic acid (-COOH) is a deactivating meta director. With the para position occupied by

the chloro group, the C3 position (ortho to the amine, meta to the carboxylic acid) becomes

the most electron-rich and sterically accessible site for electrophilic attack.
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Causality of the Reagents: Acetic acid is selected as the solvent because it acts as a mild

proton source that polarizes the molecular bromine (Br₂), generating a sufficiently potent

electrophile without requiring harsh Lewis acid catalysts (e.g., FeBr₃)[7]. This prevents over-

bromination and preserves the carboxylic acid moiety.
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Electrophilic aromatic bromination workflow for CAS 41198-02-1.

Self-Validating Synthesis Protocol
Materials: 2-amino-5-chlorobenzoic acid (1.05 mol), Br₂ (1.15 mol), Acetic Acid (3.4 L)[7].

Reaction Initiation: Dissolve 2-amino-5-chlorobenzoic acid in acetic acid and cool the reactor

to 15 °C. Causality: Cooling suppresses oxidative side reactions of the sensitive aniline

moiety[7].

Electrophilic Addition: Add Br₂ dropwise over 30 minutes. Causality: Dropwise addition

controls the exothermic bromination and ensures strict regioselectivity at the C3 position. Stir

for 4 hours at 15 °C[7].

In-Process Control (IPC): Monitor the reaction via High-Performance Liquid Chromatography

(HPLC) to ensure >98% conversion of the starting material.

Quenching & Extraction: Slowly quench the mixture into 8 L of cold water. Causality: Water

neutralizes unreacted Br₂ and forces the precipitation of the hydrophobic product. Extract

with tert-butyl methyl ether (t-BuOMe)[7].

Purification & Validation: Wash the organic layer with water, dry over MgSO₄, and

concentrate. Treat the crude solid with hot hexane to remove non-polar impurities and

filter[7]. Validate the product via its melting point (target: 225-228 °C) and ¹H NMR (DMSO-
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d₆), which must show two distinct doublets at δ 7.70 (J = 2.6 Hz) and δ 7.69 (J = 2.6 Hz),

confirming the meta-coupling of the isolated aromatic protons[7].
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Downstream application of CAS 41198-02-1 in anticoccidial drug development.

PART 3: Quantitative Data Summary
To facilitate rapid comparison for procurement and analytical validation, the physicochemical

properties of both compounds are summarized below[1][2][3][8].
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Property 2-Iodophenazine
2-Amino-3-bromo-5-
chlorobenzoic acid

CAS Registry Number 2876-21-3 41198-02-1

Molecular Formula C₁₂H₇IN₂ C₇H₅BrClNO₂

Molecular Weight 306.10 g/mol 250.48 g/mol

Appearance Light brown to brown solid White to slightly yellow solid

Melting Point N/A (Decomposes) 225 - 228 °C

Solubility DMSO, Dichloromethane DMSO, Acetic Acid, t-BuOMe

Primary Application TADF materials, Quinoxalines Quinazolinones, Anticoccidials

PART 4: References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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